3,5-dibromo-N'-[(E)-{2-bromo-4-[(4-bromobenzyl)oxy]-5-methoxyphenyl}methylidene]-4-hydroxybenzohydrazide
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Overview
Description
3,5-DIBROMO-N’-[(E)-{2-BROMO-4-[(4-BROMOPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE]-4-HYDROXYBENZOHYDRAZIDE is a complex organic compound characterized by multiple bromine atoms and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DIBROMO-N’-[(E)-{2-BROMO-4-[(4-BROMOPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE]-4-HYDROXYBENZOHYDRAZIDE typically involves multiple steps. One common method includes the condensation reaction between 3,5-dibromo-4-hydroxybenzohydrazide and an aldehyde derivative of 2-bromo-4-[(4-bromophenyl)methoxy]-5-methoxybenzaldehyde under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-80°C to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity level.
Chemical Reactions Analysis
Types of Reactions
3,5-DIBROMO-N’-[(E)-{2-BROMO-4-[(4-BROMOPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE]-4-HYDROXYBENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone.
Major Products
Oxidation: Quinones.
Reduction: Amines or alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
3,5-DIBROMO-N’-[(E)-{2-BROMO-4-[(4-BROMOPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE]-4-HYDROXYBENZOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 3,5-DIBROMO-N’-[(E)-{2-BROMO-4-[(4-BROMOPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE]-4-HYDROXYBENZOHYDRAZIDE involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dibromo-4-hydroxybenzohydrazide
- 2-Bromo-4-[(4-bromophenyl)methoxy]-5-methoxybenzaldehyde
- 3,5-Dibromo-2-hydroxybenzylidene
Uniqueness
3,5-DIBROMO-N’-[(E)-{2-BROMO-4-[(4-BROMOPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE]-4-HYDROXYBENZOHYDRAZIDE is unique due to its specific combination of bromine atoms and methoxy groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H16Br4N2O4 |
---|---|
Molecular Weight |
692.0 g/mol |
IUPAC Name |
3,5-dibromo-N-[(E)-[2-bromo-4-[(4-bromophenyl)methoxy]-5-methoxyphenyl]methylideneamino]-4-hydroxybenzamide |
InChI |
InChI=1S/C22H16Br4N2O4/c1-31-19-8-14(10-27-28-22(30)13-6-17(25)21(29)18(26)7-13)16(24)9-20(19)32-11-12-2-4-15(23)5-3-12/h2-10,29H,11H2,1H3,(H,28,30)/b27-10+ |
InChI Key |
HKWMJSWCYSUXMP-YPXUMCKCSA-N |
Isomeric SMILES |
COC1=C(C=C(C(=C1)/C=N/NC(=O)C2=CC(=C(C(=C2)Br)O)Br)Br)OCC3=CC=C(C=C3)Br |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=NNC(=O)C2=CC(=C(C(=C2)Br)O)Br)Br)OCC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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